Amsacrine

Beschreibung

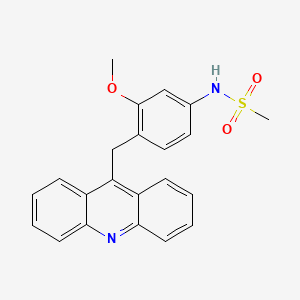

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPGHVQEEXUHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022604 | |

| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amsacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/mL, Slightly soluble in chloroform, ethanol, and methanol., Insoluble in water (less than 1.0 mg/ml), 3.17e-03 g/L, Water < 1.0 (mg/mL), pH 4 buffer < 1.0 (mg/mL), pH 9 buffer < 1.0 (mg/mL), 10% EtOH < 1.0 (mg/mL), 95% EtOH 1.5 - 1.8 (mg/mL), McOH 2.9 - 3.2 (mg/mL), CHC1 1.0 (mg/mL) | |

| Record name | Amsacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMSACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amsacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMSACRINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249992%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Yellow crystalline powder | |

CAS No. |

51264-14-3 | |

| Record name | Amsacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amsacrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amsacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(9-Acridinylamino)methanesulfon-m-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amsacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMSACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00DPD30SOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMSACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amsacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-240 °C, 234 - 236 °C | |

| Record name | Amsacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMSACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amsacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Amsacrine in Leukemia Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Amsacrine in the Leukemia Treatment Landscape

Amsacrine (m-AMSA) is a synthetic aminoacridine derivative that has carved a niche in the treatment of various hematological malignancies, particularly acute leukemias.[1][2] It is recognized as an antineoplastic agent with significant activity against refractory acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4][5] Clinically, amsacrine is often employed in combination chemotherapy regimens, demonstrating synergistic effects with other agents like cytarabine, especially in cases of relapsed or refractory leukemia.[1][6][7] The drug's efficacy stems from its unique dual-action mechanism, which ultimately triggers programmed cell death in rapidly proliferating cancer cells.[8] This guide provides a deep dive into the molecular and cellular mechanics of amsacrine's action in leukemia cells, offering a technical resource for researchers and drug development professionals.

Part 1: The Molecular Gambit - Amsacrine's Dual Assault on DNA Integrity

The cytotoxic effects of amsacrine are primarily attributed to its multifaceted interaction with DNA and the nuclear enzyme topoisomerase II.[8] This dual mechanism involves both the physical obstruction of DNA processes through intercalation and the poisoning of a critical enzyme involved in DNA topology, leading to catastrophic DNA damage.

DNA Intercalation: Weaving into the Double Helix

Amsacrine possesses a planar acridine ring system, a structural feature that allows it to insert itself between the base pairs of the DNA double helix.[3] This process, known as DNA intercalation, physically distorts the DNA structure, altering the dimensions of the major and minor grooves.[3] This structural perturbation directly interferes with fundamental cellular processes that rely on a pristine DNA template, such as DNA replication and transcription.[1][8] The binding of DNA polymerase and RNA polymerase to the DNA is consequently hindered, effectively halting the synthesis of new DNA and RNA.[3]

It is crucial to understand that while intercalation is a key feature of amsacrine's activity, it is not the sole determinant of its potent anti-leukemic effects.[3] The true potency of amsacrine is realized through its synergistic interaction with topoisomerase II.

Topoisomerase II Poisoning: Trapping the Gatekeeper

Topoisomerase II is a vital enzyme that manages the topological state of DNA, a critical function during replication and cell division.[8] It transiently creates and reseals double-strand breaks in the DNA to relieve torsional strain.[8] Amsacrine acts as a "topoisomerase II poison," meaning it doesn't inhibit the enzyme's ability to cleave DNA but rather prevents the subsequent re-ligation of the broken strands.[8]

This poisoning action leads to the formation of a stable "ternary complex" consisting of amsacrine, DNA, and topoisomerase II.[8] The drug effectively freezes the enzyme in its DNA-cleaving state, resulting in an accumulation of double-strand DNA breaks.[8] These breaks are highly cytotoxic and serve as a primary trigger for the cellular apoptosis cascade.

The following diagram illustrates the core mechanism of amsacrine action at the molecular level:

Caption: Signaling cascade of amsacrine-induced apoptosis in leukemia cells.

Part 3: Experimental Methodologies for Studying Amsacrine's Mechanism

To rigorously investigate the mechanism of action of amsacrine, a variety of in vitro assays are employed. These protocols provide a framework for assessing the drug's impact on DNA, topoisomerase II, and cellular viability.

DNA Topoisomerase II Cleavage Assay

This assay directly measures the ability of amsacrine to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10X Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, and 10 mM ATP).

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 ng/µL.

-

Purified human topoisomerase IIα or IIβ.

-

Amsacrine at various concentrations (a vehicle control, typically DMSO, should be included).

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL.

-

Protein Digestion: Incubate at 37°C for an additional 15-30 minutes to digest the topoisomerase II.

-

Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

-

Visualization: Run the gel until the dye front has migrated an adequate distance. Visualize the DNA bands under UV light. An increase in the linear DNA band with increasing amsacrine concentration indicates the stabilization of the cleavage complex.

DNA Intercalation Assay (Topoisomerase I-Based)

This assay utilizes topoisomerase I to assess the unwinding of DNA caused by intercalating agents like amsacrine.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine on ice:

-

10X Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT).

-

Supercoiled plasmid DNA.

-

Amsacrine at various concentrations.

-

-

Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for amsacrine intercalation.

-

Topoisomerase I Addition: Add purified topoisomerase I to the reaction.

-

Incubation: Incubate at 37°C for 30 minutes. Topoisomerase I will relax the supercoiled DNA.

-

Termination and Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis as described for the topoisomerase II cleavage assay. The presence of supercoiled DNA in the amsacrine-treated samples (after removal of the drug and enzyme) indicates intercalation, as the unwinding caused by the drug is compensated by the topoisomerase I, leading to a negatively supercoiled plasmid upon drug removal.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following amsacrine treatment.

Protocol:

-

Cell Culture and Treatment: Plate leukemia cells at an appropriate density and treat with various concentrations of amsacrine for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected with amsacrine treatment. [9] The following diagram provides a workflow for the experimental analysis of amsacrine's mechanism of action:

Caption: Experimental workflow for investigating amsacrine's mechanism.

Part 4: Mechanisms of Resistance to Amsacrine

Despite its efficacy, resistance to amsacrine can develop in leukemia cells. Understanding these resistance mechanisms is crucial for optimizing treatment strategies and developing novel therapies.

Key Mechanisms of Amsacrine Resistance:

| Mechanism | Description | References |

| Altered Topoisomerase II | Mutations in the gene encoding topoisomerase II can lead to a form of the enzyme that is less sensitive to amsacrine's poisoning effects. This is a primary mechanism of resistance. | [10][11] |

| Decreased Drug Accumulation | Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport amsacrine out of the cell, reducing its intracellular concentration and thereby its efficacy. | [12] |

| Enhanced DNA Repair | Increased activity of DNA repair pathways can counteract the DNA damage induced by amsacrine, allowing the cancer cells to survive. | [8] |

| Alterations in Apoptotic Pathways | Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells less susceptible to amsacrine-induced apoptosis. | [4][13] |

Conclusion

Amsacrine remains a valuable tool in the armamentarium against acute leukemias. Its potent cytotoxic effects are a direct consequence of its dual mechanism of action: DNA intercalation and topoisomerase II poisoning. This leads to the accumulation of lethal DNA double-strand breaks, triggering cell cycle arrest and apoptosis, primarily through the modulation of the AKT/ERK/MCL1 signaling axis. A thorough understanding of these intricate molecular and cellular mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development of effective anti-leukemia therapies and for overcoming the challenges of drug resistance.

References

-

Lee, Y. C., Chiou, J. T., Wang, L. J., Chen, Y. J., & Chang, L. S. (2023). Amsacrine downregulates BCL2L1 expression and triggers apoptosis in human chronic myeloid leukemia cells through the SIDT2/NOX4/ERK/HuR pathway. Toxicology and Applied Pharmacology, 469, 116625. [Link]

-

Lee, Y. C., Chen, Y. J., Huang, C. H., & Chang, L. S. (2017). Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1. Apoptosis, 22(3), 406–420. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Amsacrine? [Link]

-

Wikipedia. (2023). Amsacrine. [Link]

-

Hornedo, J., & Van Echo, D. A. (1985). Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity. Pharmacotherapy, 5(2), 78–90. [Link]

-

CoOccurrence - Amsacrine - ERK - BioKB. (n.d.). [Link]

-

Current Protocols. (2019). Topoisomerase Assays. Current Protocols in Pharmacology, 87(1), e63. [Link]

-

protocols.io. (2018). Assay of topoisomerase I activity. [Link]

-

Inspiralis. (n.d.). DNA Unwinding Assay. [Link]

-

ACS Omega. (2021). A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators. ACS Omega, 6(18), 11847–11854. [Link]

-

Zwelling, L. A., Hinds, M., Chan, D., Mayes, J., Sie, K. L., Parker, E., Silberman, L., Radcliffe, A., Beran, M., & Blick, M. (1989). Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II. The Journal of biological chemistry, 264(28), 16411–16420. [Link]

-

STAR Protocols. (2022). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. STAR Protocols, 3(4), 101783. [Link]

-

Hines, J. D., Oken, M. M., Mazza, J. J., Keller, A. M., Streeter, R. R., & Glick, J. H. (1984). A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia. Journal of clinical oncology, 2(12), 1328–1333. [Link]

-

Collyn-d'Hooghe, M., Bernier, J. L., & Henichart, J. P. (1987). Cytotoxic action and cell cycle effects of ALGA, a peptidic derivative of the antileukemic drug amsacrine. Cancer biochemistry biophysics, 9(3), 257–264. [Link]

-

Ellis, A. L., Nowak, B., Plunkett, W., & Zwelling, L. A. (1994). Quantification of topoisomerase-DNA complexes in leukemia cells from patients undergoing therapy with a topoisomerase-directed agent. Cancer chemotherapy and pharmacology, 34(3), 249–256. [Link]

-

Cassileth, P. A., & Gale, R. P. (1986). Amsacrine: a review. Leukemia research, 10(11), 1257–1265. [Link]

-

Bio-Rad. (n.d.). Flow Cytometry Protocols. [Link]

-

Zwelling, L. A., Hinds, M., Chan, D., Mayes, J., Sie, K. L., Parker, E., Silberman, L., Radcliffe, A., Beran, M., & Blick, M. (1989). Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II. The Journal of biological chemistry, 264(28), 16411–16420. [Link]

-

Finlay, G. J., Baguley, B. C., Snow, K., & Judd, W. (1990). Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues. Journal of the National Cancer Institute, 82(8), 662–667. [Link]

-

Harker, W. G., Slade, D. L., Drake, F. H., & Parr, R. L. (1991). Characterisation of adriamycin- and amsacrine-resistant human leukaemic T cell lines. British journal of cancer, 64(5), 835–842. [Link]

-

Clinicaltrials.eu. (n.d.). Amsacrine – Application in Therapy and Current Clinical Research. [Link]

-

Gandhi, V., Estey, E., Keating, M. J., & Plunkett, W. (1993). Effect of amsacrine on ara-CTP cellular pharmacology in human leukemia cells during high-dose cytarabine therapy. Leukemia, 7(1), 55–60. [Link]

Sources

- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. researchgate.net [researchgate.net]

- 7. Effect of amsacrine on ara-CTP cellular pharmacology in human leukemia cells during high-dose cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterisation of adriamycin- and amsacrine-resistant human leukaemic T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

A Technical Guide to Amsacrine as a Topoisomerase II Poison Assay

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of amsacrine in topoisomerase II poison assays. It moves beyond a simple recitation of protocols to explain the underlying principles and critical considerations for robust and reproducible results.

Part 1: The Scientific Foundation: Understanding Amsacrine and Topoisomerase II

DNA topoisomerase II is a vital enzyme that resolves topological challenges in the genome by creating transient double-strand breaks in the DNA backbone.[1] This allows for processes like DNA replication, transcription, and chromosome segregation to occur without the hindrance of tangled DNA.[2] The enzyme's catalytic cycle involves DNA binding, cleavage, strand passage, and religation.[3]

Amsacrine (m-AMSA) is a potent antineoplastic agent that functions as a topoisomerase II poison.[4][5] Its mechanism is twofold: it intercalates into the DNA, and it stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA.[5][6] This stabilization prevents the religation step of the enzyme's catalytic cycle, leading to an accumulation of double-strand breaks, which are cytotoxic and trigger apoptosis.[5] Amsacrine was historically the first compound demonstrated to act as a topoisomerase II poison, making it a cornerstone tool for studying this class of enzymes.[4][6]

The chemical structure of amsacrine, comprising an intercalative acridine moiety and a 4'-amino-methanesulfon-m-anisidide head group, is crucial for its activity.[4][6] The acridine portion facilitates DNA binding, while the head group is believed to interact with the topoisomerase II enzyme, contributing to the stabilization of the cleavage complex.[4][7]

Part 2: The Topoisomerase II Poison Assay: A Self-Validating System

The primary method to evaluate the activity of topoisomerase II poisons like amsacrine is the in vitro DNA cleavage assay. This assay is designed to detect the stabilization of the covalent topoisomerase II-DNA intermediate, often referred to as the "cleavage complex."

Core Principle

The assay relies on the conversion of supercoiled plasmid DNA (Form I) into a nicked, open-circular form (Form II) and a linear form (Form III) upon the stabilization of the cleavage complex by a topoisomerase II poison. The accumulation of the linear DNA form is a direct measure of the poison's activity.

Experimental Workflow: A Visual Guide

Figure 1. A schematic of the experimental workflow for the in vitro topoisomerase II poison assay using amsacrine.

Detailed Step-by-Step Protocol

This protocol is a robust starting point and can be optimized for specific research needs.

1. Reagent Preparation:

-

10x Topoisomerase II Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 50 mM MgCl₂, 1 M KCl, 1 mM EDTA, and 25% (v/v) glycerol.[4]

-

ATP Solution: 10 mM ATP in sterile water.

-

Supercoiled Plasmid DNA: High-quality, supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.25 mg/mL.

-

Human Topoisomerase IIα: Commercially available, purified enzyme.

-

Amsacrine Stock Solution: 10 mM amsacrine in DMSO.[8]

-

Stop Solution/Loading Dye: 5% SDS, 250 mM EDTA (pH 8.0), and a tracking dye.

2. Reaction Setup (for a 20 µL reaction):

-

On ice, combine the following in a microcentrifuge tube:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

2 µL of 10 mM ATP

-

1 µL of supercoiled plasmid DNA (250 ng)

-

Variable volume of amsacrine stock solution (and DMSO for vehicle control) to achieve desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Add sterile, deionized water to a final volume of 18 µL.

-

-

Add 2 µL of diluted human topoisomerase IIα enzyme.

3. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.[9]

4. Trapping the Cleavage Complex:

-

Stop the reaction by adding 2 µL of 5% SDS.[4] This denatures the enzyme and traps the covalent complex.

-

Add 2 µL of 250 mM EDTA to chelate magnesium ions and inhibit any remaining nuclease activity.[4]

5. Protein Digestion:

-

Add 2 µL of Proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the topoisomerase II enzyme.[4] This removes the protein component, leaving the linearized DNA.

6. Analysis by Agarose Gel Electrophoresis:

-

Add loading dye to the samples.

-

Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[10]

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV illumination.

A Self-Validating System: Essential Controls

To ensure the integrity of your results, the following controls are mandatory:

| Control Type | Purpose | Expected Outcome on Gel |

| No Enzyme Control | To confirm that the plasmid DNA is not degraded by other components in the reaction mix. | A single band corresponding to supercoiled DNA (Form I). |

| Enzyme Only Control | To establish the baseline catalytic activity of the topoisomerase II enzyme. | Primarily relaxed DNA with some supercoiled DNA remaining. |

| Vehicle Control (DMSO) | To ensure that the solvent used to dissolve amsacrine does not affect the enzyme's activity. | Similar to the "Enzyme Only Control." |

| Positive Control (Amsacrine) | To validate that the assay is working correctly and can detect a known topoisomerase II poison. | A dose-dependent increase in the linear DNA band (Form III). |

| Linear DNA Marker | To definitively identify the position of the linear form of the plasmid DNA on the gel. | A single band at the expected molecular weight of the linearized plasmid. |

Part 3: Data Interpretation and Advanced Considerations

Interpreting the Gel

The key readout of this assay is the intensity of the linear DNA band (Form III). A potent topoisomerase II poison like amsacrine will show a clear, dose-dependent increase in the amount of linear DNA. At very high concentrations of intercalating agents, a decrease in cleavage may be observed due to the inhibition of enzyme binding to the DNA.[9]

Quantitative Analysis

For more rigorous analysis, the gel bands can be quantified using densitometry software. The percentage of linear DNA can be calculated as:

% Linear DNA = (Intensity of Linear Band / Total Intensity of all Bands) x 100

This allows for the determination of an EC₅₀ value (the concentration of the compound that produces 50% of the maximum effect) for amsacrine and other test compounds.

Alternative Assay Formats

While the plasmid-based cleavage assay is common, other formats exist:

-

Kinetoplast DNA (kDNA) Decatenation Assay: This assay uses kDNA, a network of interlocked DNA circles, as a substrate. Topoisomerase II decatenates this network into individual minicircles.[11] Poisons can be detected by their ability to inhibit this decatenation.[10] This format is particularly useful for identifying catalytic inhibitors.[10][11]

-

Oligonucleotide Cleavage Assay: This method uses a short, radiolabeled DNA oligonucleotide with a specific topoisomerase II recognition site.[3] It offers a more precise way to study the sequence specificity of cleavage.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No linear DNA observed with amsacrine | Inactive enzyme; Incorrect buffer composition (missing ATP or Mg²⁺); Degraded amsacrine. | Use a fresh aliquot of enzyme; Prepare fresh buffers; Use a fresh stock of amsacrine. |

| Smearing of DNA bands | Nuclease contamination; Overloading of DNA on the gel. | Use sterile techniques and high-purity reagents; Load less DNA per lane. |

| Inconsistent results between experiments | Pipetting errors; Variations in incubation times or temperatures. | Calibrate pipettes regularly; Ensure precise timing and temperature control. |

Conclusion

The amsacrine-based topoisomerase II poison assay is a powerful and informative tool in cancer research and drug discovery. By understanding the intricate mechanism of both the enzyme and the poison, and by employing a meticulously controlled and validated experimental setup, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to successfully implement this assay and contribute to the development of novel therapeutics targeting DNA topoisomerase II.

References

-

Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(8), 1732-1741. [Link]

-

Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. [Link]

-

Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. [Link]

-

Zawadzka, K., et al. (2017). Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication. Frontiers in Microbiology, 8, 1827. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Amsacrine? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Molecular Biology. Retrieved from [Link]

-

Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug–DNA Interactions. Biochemistry, 51(8), 1732-1741. [Link]

-

St-Pierre, C., et al. (2009). DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. Nucleic Acids Research, 37(10), 3373-3382. [Link]

-

Deweese, J. E., & Osheroff, N. (2009). The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing. Nucleic Acids Research, 37(3), 738-748. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]

- 8. Amsacrine (m-AMSA) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. topogen.com [topogen.com]

- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

A Technical Guide to the DNA Intercalation Kinetics of Amsacrine

This guide provides an in-depth examination of the kinetic and thermodynamic principles governing the interaction of Amsacrine (m-AMSA) with its primary molecular target, DNA. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational concepts with field-proven experimental methodologies to offer a comprehensive understanding of Amsacrine's mechanism of action.

Introduction: Amsacrine's Dual-Action Anticancer Activity

Amsacrine (m-AMSA) is a synthetic aminoacridine derivative that has demonstrated significant efficacy as an antineoplastic agent, particularly in the treatment of acute leukemias.[1][2] Its cytotoxic effects stem from a multifaceted mechanism of action that involves both the physical obstruction of DNA processes through intercalation and the poisoning of a critical enzyme, topoisomerase II.[3][4]

The core structure of Amsacrine features a planar acridine ring system, which is responsible for its ability to insert itself between the base pairs of the DNA double helix.[5] This physical intercalation distorts the helical structure, interfering with fundamental cellular processes like DNA replication and transcription.[3][5] However, intercalation alone is not sufficient to explain its potent anticancer effects. Amsacrine's defining characteristic is its role as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks that the enzyme creates to manage DNA topology.[3][4] This leads to an accumulation of permanent DNA damage, ultimately triggering apoptosis.[3]

Understanding the kinetics of the initial DNA binding and intercalation event is paramount, as this step is the prerequisite for the drug's subsequent interaction with the topoisomerase II-DNA complex. The affinity and residence time of Amsacrine at the intercalation site directly influence its ability to effectively poison the enzyme.[6][7] This guide will dissect the kinetics of this crucial first step.

The Mechanism of Intercalation: More Than a Simple Lock-and-Key

The interaction of Amsacrine with DNA is a dynamic process that involves more than a simple, one-step binding event. Kinetic studies reveal a complex pathway with multiple transiently bound forms of the drug.[8] The process is not merely a passive insertion but a multi-step association and dissociation mechanism.

While both the clinically effective meta-AMSA (m-AMSA) and its biologically inactive ortho-AMSA (o-AMSA) isomer intercalate into DNA, their thermodynamic profiles differ significantly, highlighting the nuanced structure-activity relationship.[9][10] The interaction of the therapeutically active m-AMSA with DNA is an enthalpy-driven process.[9] In contrast, the inactive o-AMSA isomer binds through an entropy-driven process, suggesting that subtle differences in steric and electronic factors, dictated by the position of the methoxy group on the anilino ring, govern the biological effectiveness.[9][10]

The DNA intercalation itself is believed to primarily enhance the affinity of the Amsacrine molecule for the topoisomerase II-DNA cleavage complex, rather than being the sole determinant of its cytotoxic activity.[7][11] The "headgroup" of the Amsacrine molecule (the anilino-methanesulfonamide side chain) is thought to be responsible for the specific interactions that poison the enzyme, while the acridine moiety acts as an anchor, increasing the local concentration of the drug at the site of action.[6][7]

Quantifying the Interaction: Kinetic Parameters of Amsacrine-DNA Binding

The speed and stability of the Amsacrine-DNA complex are described by key kinetic and equilibrium constants. Studies utilizing techniques like stopped-flow spectrophotometry have provided valuable insights into these parameters.

Amsacrine's interaction is characterized by a rapid association and a multi-phasic dissociation. The biomolecular association rate constant (kon) is greater than 106 M-1s-1, indicating a very fast initial binding process.[8] The dissociation, however, is more complex, involving at least three distinct transiently bound states.[8] The dissociation time constants range from less than 1 to 6 milliseconds in a buffer with an ionic strength of 0.1.[8] These rapid kinetics suggest that while Amsacrine binds quickly, the complex it forms is dynamic, allowing for potential rearrangement or interaction with other molecules like topoisomerase II.

Interestingly, compared to other intercalating agents, Amsacrine forms a relatively weak intercalation complex, as evaluated by its kinetic stability, overall affinity, and the extent of chromophore-base pair stacking interactions.[8] This characteristic may be crucial for its function as an enzyme poison, requiring a balance between strong enough binding to localize the drug and sufficient flexibility to accommodate the ternary complex with topoisomerase II.

| Parameter | Value | Experimental Conditions | Source |

| Association Rate Constant (kon) | > 106 M-1s-1 | Ionic Strength 0.1 | [8] |

| Dissociation Time Constants (τ) | < 1 to 6 ms | Ionic Strength 0.1 | [8] |

Experimental Methodologies for Studying Intercalation Kinetics

A variety of biophysical techniques are employed to study the kinetics and thermodynamics of drug-DNA interactions.[12][13] For Amsacrine, stopped-flow spectroscopy has been a particularly powerful tool.[8]

Stopped-Flow Spectroscopy

Principle: This technique allows for the monitoring of rapid reactions in solution. Small volumes of reactants (e.g., Amsacrine and DNA) are rapidly mixed, and the reaction is monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence.[14][15] For Amsacrine, changes in absorbance upon binding to DNA can be tracked on the millisecond timescale.[8]

Causality Behind Experimental Choice: The kinetics of Amsacrine's association and dissociation are too fast to be measured by manual mixing methods. Stopped-flow provides the necessary time resolution (milliseconds) to resolve the individual steps in the binding pathway.[8][14] The use of a surfactant sequestration technique in dissociation experiments is a critical component; a surfactant like sodium dodecyl sulfate (SDS) is rapidly mixed with the pre-formed drug-DNA complex, effectively trapping any drug that dissociates and preventing re-binding, thus allowing for the direct measurement of the dissociation rate.[8]

Protocol: Stopped-Flow Spectrophotometric Analysis of Amsacrine Dissociation

This protocol outlines a self-validating system for measuring the dissociation kinetics of Amsacrine from DNA using the surfactant sequestration method.

1. Reagent Preparation:

- Buffer: Prepare a suitable buffer, for example, 10 mM phosphate buffer with 0.1 M NaCl, pH 7.0. Filter through a 0.22 µm filter. The control of ionic strength is critical as it influences binding affinity.[9]

- DNA Stock Solution: Dissolve high-purity calf thymus DNA in the buffer. Determine the concentration accurately by measuring absorbance at 260 nm (using an extinction coefficient of 6600 M-1(bp)cm-1).

- Amsacrine Stock Solution: Prepare a concentrated stock solution of Amsacrine in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

- Surfactant Solution: Prepare a solution of sodium dodecyl sulfate (SDS) in the same buffer at a concentration well above its critical micelle concentration.

2. Experimental Setup:

- Instrument: A stopped-flow spectrophotometer equipped with absorbance detection.

- Syringe 1: Load with the pre-equilibrated Amsacrine-DNA complex. To prepare, mix Amsacrine and DNA solutions to desired final concentrations and incubate to allow equilibrium to be reached.

- Syringe 2: Load with the SDS solution.

- Wavelength: Set the monochromator to a wavelength where the absorbance change upon Amsacrine binding/dissociation is maximal.

- Temperature Control: Ensure the cell block is maintained at a constant, defined temperature (e.g., 25°C).

3. Data Acquisition:

- Initiate the stopped-flow push, rapidly mixing the contents of Syringe 1 and Syringe 2.

- Record the change in absorbance over time. The absorbance will change as the Amsacrine dissociates from the DNA and is sequestered by the SDS micelles.

- Collect multiple (5-10) kinetic traces and average them to improve the signal-to-noise ratio. This serves as an internal validation of reproducibility.

4. Data Analysis:

- The resulting kinetic trace (Absorbance vs. Time) will represent the dissociation process.

- Fit the averaged trace to a sum of exponential decay functions (e.g., single, double, or triple exponential) using the instrument's software or a dedicated analysis program.

- A(t) = A∞ + Σ Aie-kit

- The number of exponential terms required for a good fit indicates the number of kinetically distinct dissociation steps.[8] The rate constants (ki) or their reciprocals (time constants, τi) are the primary outputs.

- Validation: The quality of the fit (e.g., residuals plot) validates the chosen kinetic model. A poor fit indicates the model is insufficient to describe the data.

Other Supporting Techniques

-

Fluorescence Spectroscopy: Can be used to determine binding constants through quenching experiments, where the fluorescence of DNA-binding dyes (like ethidium bromide) is quenched by the competing intercalator, Amsacrine.[16]

-

Viscometry: Measures changes in the viscosity of a DNA solution upon drug binding. Intercalation lengthens the DNA helix, leading to an increase in viscosity, confirming the binding mode.[8]

-

Circular Dichroism (CD) Spectroscopy: Provides information on conformational changes in DNA upon drug binding.

-

Electrochemical Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can also be used to study drug-DNA interactions by monitoring changes in the electrochemical signals of the drug upon binding.[17]

Visualizing the Kinetic Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed kinetic model for Amsacrine's interaction with DNA.

Caption: Workflow for Amsacrine-DNA Dissociation Kinetics.

Caption: Multi-step model of Amsacrine-DNA intercalation.

Conclusion: Integrating Kinetics into Drug Design

The potent antineoplastic activity of Amsacrine is a direct consequence of its dual ability to intercalate into DNA and poison topoisomerase II.[3] A detailed understanding of its DNA binding kinetics reveals a rapid but complex interaction, characterized by multiple steps and a moderately stable final complex.[8] This kinetic profile is not a liability but likely a finely tuned property that facilitates the ultimate therapeutic action: the formation of a stable ternary complex with DNA and topoisomerase II.[7][11]

For drug development professionals, these insights are critical. Modifying the Amsacrine scaffold to alter its kinetic parameters—either enhancing its association rate or tuning its residence time—could lead to analogues with improved efficacy or altered resistance profiles.[18][19] The methodologies described herein provide a robust framework for evaluating such analogues, ensuring that the principles of kinetic and thermodynamic analysis are integral to the rational design of next-generation topoisomerase poisons.

References

-

What is the mechanism of Amsacrine? - Patsnap Synapse. Available at: [Link]

-

Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA. - PubMed. Available at: [Link]

-

Review of amsacrine, an investigational antineoplastic agent. - PubMed. Available at: [Link]

-

Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition. - PubMed. Available at: [Link]

-

Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. - National Institutes of Health (NIH). Available at: [Link]

-

Amsacrine. - Wikipedia. Available at: [Link]

-

The DNA-topoisomerase Inhibitors in Cancer Therapy. - Professional Oncology. Available at: [Link]

-

Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity. - PubMed. Available at: [Link]

-

Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. - ResearchGate. Available at: [Link]

-

Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition. - National Institutes of Health (NIH). Available at: [Link]

-

Methods for Elucidation of DNA-Anticancer Drug Interactions and their Applications in the Development of New Drugs. - PubMed. Available at: [Link]

-

What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? - MDPI. Available at: [Link]

-

Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. - PubMed. Available at: [Link]

-

Kinetic studies of anthracycline-DNA interaction by fluorescence stopped flow confirm a complex association mechanism. - PubMed. Available at: [Link]

-

Amsacrine. - PubChem. Available at: [Link]

-

Determination of the drug-DNA binding modes using fluorescence-based assays. - PubMed. Available at: [Link]

-

Chemical structure of amsacrine. - ResearchGate. Available at: [Link]

-

Methods for studying nucleic acid/drug interactions. - ResearchGate. Available at: [Link]

-

Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication. - Frontiers. Available at: [Link]

-

DNA-Binding Anticancer Drugs: One Target, Two Actions. - National Institutes of Health (NIH). Available at: [Link]

-

Kinetics and sequence specificity of drug-DNA interactions: an in vitro transcription assay. - ACS Publications. Available at: [Link]

-

Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. - SciSpace. Available at: [Link]

-

DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core. - National Institutes of Health (NIH). Available at: [Link]

-

Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein. - PubMed. Available at: [Link]

Sources

- 1. Review of amsacrine, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 4. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Amsacrine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamics of the interactions of m-AMSA and o-AMSA with nucleic acids: influence of ionic strength and DNA base composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Elucidation of DNA-Anticancer Drug Interactions and their Applications in the Development of New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic studies of anthracycline-DNA interaction by fluorescence stopped flow confirm a complex association mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. DNA-Binding Anticancer Drugs: One Target, Two Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Transport of Amsacrine: Uptake and Efflux Mechanisms

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the cellular uptake and efflux mechanisms governing the intracellular concentration and, consequently, the therapeutic efficacy of the anti-neoplastic agent, Amsacrine. As a DNA intercalator and topoisomerase II inhibitor, Amsacrine's ability to reach its nuclear target is critically dependent on a complex interplay of transporter proteins that facilitate its entry into and exit from cancer cells.[1][2][3][4] Understanding these transport dynamics is paramount for optimizing its clinical application, overcoming drug resistance, and designing novel therapeutic strategies.

Introduction to Amsacrine and the Significance of Cellular Transport

Amsacrine (m-AMSA) is a synthetic aminoacridine derivative that has demonstrated clinical activity against various hematological malignancies, particularly acute leukemias.[4] Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA covalent complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[4] However, the development of drug resistance remains a significant clinical challenge, and alterations in cellular drug transport are a key contributing factor.[4] The net intracellular concentration of Amsacrine is a tightly regulated process, dictated by the balance between influx (uptake) and efflux (extrusion) across the plasma membrane.

This guide will dissect these two opposing processes, providing insights into the key transporter families involved, the experimental methodologies used to elucidate these mechanisms, and the causal relationships that underpin the observed transport phenomena.

Cellular Uptake of Amsacrine: A Journey into the Cell

The entry of Amsacrine into cancer cells is not solely reliant on passive diffusion. Evidence suggests the involvement of carrier-mediated transport systems, which facilitate its movement across the cell membrane.

The Role of Solute Carrier (SLC) Transporters

The Solute Carrier (SLC) superfamily of transporters is the largest group of membrane transport proteins in humans, responsible for the influx of a wide array of solutes, including nutrients, ions, and drugs.[5] While direct evidence definitively identifying the specific SLC transporters for Amsacrine is an area of ongoing research, the physicochemical properties of Amsacrine and its known interactions with certain transporter families provide strong indications.

Organic Cation Transporters (OCTs): The Likely Gateway for Amsacrine

Amsacrine is a cationic molecule at physiological pH, making it a plausible substrate for Organic Cation Transporters (OCTs), which are part of the SLC22A family.[5][6][7][8] Notably, Amsacrine has been identified as an inhibitor of OCTs, a characteristic often shared by substrates of these transporters.[9] The three main isoforms, OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), exhibit distinct tissue distribution and substrate specificities.[5][7][8] Their expression levels in different cancer types could, therefore, be a determinant of Amsacrine's efficacy.

Causality in Experimental Design: The hypothesis that OCTs mediate Amsacrine uptake can be systematically investigated. The choice of experimental models and techniques is crucial for establishing a causal link. For instance, using cell lines with varying endogenous expression of OCTs or, more definitively, employing isogenic cell lines with targeted knockout or overexpression of specific OCT isoforms, allows for a direct assessment of their contribution to Amsacrine uptake and cytotoxicity.

Cellular Efflux of Amsacrine: The Machinery of Resistance

The active removal of Amsacrine from cancer cells is a primary mechanism of acquired drug resistance. This process is predominantly mediated by members of the ATP-binding cassette (ABC) transporter superfamily. These transporters utilize the energy from ATP hydrolysis to pump a diverse range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.

P-glycoprotein (P-gp/ABCB1): A Key Player in Amsacrine Efflux

P-glycoprotein, encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR) to a wide variety of anticancer drugs. Studies have shown that overexpression of P-gp is associated with resistance to Amsacrine.[10] Amsacrine analogs have been evaluated in cell lines expressing P-gp, revealing that certain structural modifications can influence the degree of resistance, suggesting that Amsacrine is a substrate for this efflux pump.[10]

Multidrug Resistance Protein 1 (MRP1/ABCC1): Another Gatekeeper

MRP1 is another important ABC transporter that contributes to the efflux of a broad spectrum of chemotherapeutic agents. Its role in Amsacrine resistance has been investigated, and evidence suggests that it can actively transport Amsacrine, thereby contributing to reduced intracellular drug accumulation and decreased sensitivity.

Breast Cancer Resistance Protein (BCRP/ABCG2): A Potential Contributor

BCRP is a more recently discovered ABC transporter that has been shown to confer resistance to a variety of anticancer drugs. While its specific role in Amsacrine efflux is less defined than that of P-gp and MRP1, its known involvement in multidrug resistance in leukemia makes it a relevant transporter to consider in the context of Amsacrine's clinical application.

Self-Validating Experimental Systems: To confirm the involvement of these ABC transporters, a multi-pronged approach is necessary. A self-validating system would involve demonstrating a direct correlation between the expression level of a specific transporter and the degree of Amsacrine resistance. This can be further substantiated by showing that inhibition of the transporter's function, either through pharmacological inhibitors or genetic knockdown (e.g., using siRNA), restores sensitivity to Amsacrine.

Experimental Methodologies for Studying Amsacrine Transport

A robust understanding of Amsacrine's cellular transport relies on a suite of well-designed and meticulously executed experimental protocols. The following sections detail key methodologies, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

In Vitro Cytotoxicity Assays

The foundational experiment to assess the impact of transport mechanisms is the cytotoxicity assay. This determines the concentration of Amsacrine required to inhibit cell growth by 50% (IC50). By comparing the IC50 values in parental (sensitive) cell lines with those in cell lines overexpressing specific uptake or efflux transporters (or with transporters knocked down), one can quantify the contribution of these transporters to Amsacrine sensitivity.

Table 1: Representative IC50 Values of Amsacrine in Different Cell Lines

| Cell Line | Transporter Status | Amsacrine IC50 (µM) | Reference |

| CCRF-CEM | Parental (sensitive) | ~0.1 | [10] |

| CEM/VM-1 | Altered Topoisomerase II | ~0.86 | [10] |

| CEM/VLB100 | P-gp overexpression | ~0.1 - 0.28 | [10] |

Radiolabeled Amsacrine Uptake and Efflux Assays

Direct measurement of Amsacrine transport can be achieved using radiolabeled drug, typically with tritium (\³H) or carbon-14 (\¹⁴C). These assays provide quantitative data on the rate and extent of drug accumulation and efflux.

Step-by-Step Protocol for a Radiolabeled Amsacrine Uptake Assay:

-

Cell Seeding: Plate cells in a multi-well format at a density that ensures they are in the logarithmic growth phase on the day of the experiment.

-

Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any residual media components.

-

Initiation of Uptake: Add the radiolabeled Amsacrine solution to the cells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes). To determine the contribution of specific transporters, parallel experiments can be conducted in the presence of known inhibitors (e.g., verapamil for P-gp, specific OCT inhibitors).

-

Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabeled drug.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the protein concentration or cell number in each well to account for variations in cell density.

Causality in Protocol Design: The inclusion of specific inhibitors and the use of appropriate negative controls (e.g., incubation at 4°C to inhibit active transport) are critical for attributing the observed uptake to specific transporter activity.

Fluorescent Amsacrine Analogs and Live-Cell Imaging

The development of fluorescently tagged Amsacrine analogs allows for the real-time visualization of its subcellular localization and transport dynamics in living cells using fluorescence microscopy. This technique provides invaluable spatial and temporal information that complements the quantitative data from radiolabeled assays.

Experimental Workflow for Live-Cell Imaging of Amsacrine Uptake:

Caption: Workflow for live-cell imaging of fluorescent Amsacrine analog uptake.

siRNA-Mediated Knockdown of Transporters

To definitively establish the role of a specific transporter in Amsacrine transport and resistance, small interfering RNA (siRNA) can be used to transiently silence the expression of the corresponding gene.[11][12][13][14][15][16] A reduction in the expression of an efflux transporter should lead to increased Amsacrine sensitivity, while knockdown of an uptake transporter should result in decreased sensitivity.

Logical Framework for siRNA-Mediated Knockdown Experiments:

Caption: Logical workflow for validating the role of a transporter using siRNA.

Quantification of Intracellular Amsacrine by HPLC

For a precise measurement of intracellular drug concentrations, High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10][17] This technique allows for the separation and quantification of the parent drug and its potential metabolites from cell lysates.

Table 2: Key Parameters for HPLC Analysis of Amsacrine

| Parameter | Typical Conditions |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water gradient with an ion-pairing agent |

| Detection | UV-Vis or Fluorescence |

| Quantification | Based on a standard curve of known Amsacrine concentrations |

Signaling Pathways and Regulation of Amsacrine Transporters

The expression and activity of both SLC and ABC transporters are not static but are subject to complex regulatory networks. Understanding these pathways can unveil novel targets for modulating Amsacrine transport.

Caption: Simplified signaling pathway illustrating the regulation of Amsacrine transporters.

Conclusion and Future Directions

The cellular transport of Amsacrine is a multifaceted process governed by the coordinated action of uptake and efflux transporters. While significant progress has been made in identifying key efflux pumps, particularly P-gp and MRP1, that contribute to Amsacrine resistance, the precise identity of the SLC transporters responsible for its uptake remains an active area of investigation, with organic cation transporters being strong candidates.

Future research should focus on:

-

Definitive identification of Amsacrine uptake transporters: Employing unbiased screening approaches, such as CRISPR-Cas9-based genetic screens, could pinpoint the specific SLC transporters involved.[17][18][19]

-

Development of specific modulators: Designing potent and specific inhibitors for the identified efflux transporters could be a viable strategy to overcome Amsacrine resistance.

-

Personalized medicine approaches: Profiling the expression of key uptake and efflux transporters in patient tumors could help predict their response to Amsacrine and guide treatment decisions.

-

In silico modeling: Computational docking and molecular dynamics simulations can provide valuable insights into the binding of Amsacrine to its transporters and aid in the rational design of new analogs with improved transport properties.[20][21][22][23][24]

By continuing to unravel the intricate mechanisms of Amsacrine transport, we can pave the way for more effective and personalized cancer therapies.

References

-

Acridine as an Anti-Tumour Agent: A Critical Review. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal chemistry of acridine and its analogues. (2018). Future Science. Retrieved from [Link]

-

An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (n.d.). PubMed. Retrieved from [Link]

-

Crystal positions and docking models for Amsacrine in Top2-β. a Docking... (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein. (1992). PubMed. Retrieved from [Link]

-

Pharmacokinetics and Metabolism of Acridine Drugs. (2017). SpringerLink. Retrieved from [Link]

-

Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs). (n.d.). PLOS ONE. Retrieved from [Link]

-

SLC Transporter Inhibition. (n.d.). Evotec. Retrieved from [Link]

-

A review of published data on acridine derivatives with different biological activities. (2018). ResearchGate. Retrieved from [Link]

-

Transport of AMSA drugs into cells. (1985). PubMed. Retrieved from [Link]

-

Molecular modeling and ligand docking for solute carrier (SLC) transporters. (2013). Europe PMC. Retrieved from [Link]

-

A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs. (n.d.). PubMed. Retrieved from [Link]

-

Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma. (2023). MDPI. Retrieved from [Link]

-

Molecular modeling and ligand docking for solute carrier (SLC) transporters. (2013). National Institutes of Health. Retrieved from [Link]

-

What is the mechanism of Amsacrine? (2024). Patsnap Synapse. Retrieved from [Link]

-

SLC Transporter Inhibition Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Expression Profiling of ABC Transporters in a Drug-Resistant Breast Cancer Cell Line Using AmpArray. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (2024). MDPI. Retrieved from [Link]

-

Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology. (2021). MDPI. Retrieved from [Link]

-

Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance. (1990). PubMed. Retrieved from [Link]

-

A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs. (2019). National Institutes of Health. Retrieved from [Link]

-

Drug transporter (SLC) inhibition panel assay using drug substrates. (2025). protocols.io. Retrieved from [Link]

-

Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. (2022). National Institutes of Health. Retrieved from [Link]

-

Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. (2021). MDPI. Retrieved from [Link]

-

Role of organic cation transporters in drug-drug interaction. (2015). PubMed. Retrieved from [Link]

-

Molecular modeling and ligand docking for Solute Carrier (SLC) transporters. (2013). National Institutes of Health. Retrieved from [Link]

-

The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Drug-Drug Interactions at Organic Cation Transporter 1. (2021). Frontiers. Retrieved from [Link]

-

Differential effects of amsacrine and epipodophyllotoxins on topoisomerase II cleavage in the human c-myc protooncogene. (1990). PubMed. Retrieved from [Link]

-

Identification of a point mutation in the topoisomerase II gene from a human leukemia cell line containing an amsacrine-resistant form of topoisomerase II. (1991). PubMed. Retrieved from [Link]

-

Inhibition of Cardiac HERG Currents by the DNA Topoisomerase II Inhibitor Amsacrine: Mode of Action. (n.d.). PubMed. Retrieved from [Link]

-

Knocking down Disease with siRNAs. (2007). National Institutes of Health. Retrieved from [Link]

-

Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. (2012). ResearchGate. Retrieved from [Link]

-

An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

-

Impact of genetic variants in the solute carrier (SLC) genes encoding drug uptake transporters on the response to anticancer chemotherapy. (n.d.). OAE Publishing Inc. Retrieved from [Link]

-

OCT3. (n.d.). Solvo Biotechnology. Retrieved from [Link]

-

A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs. (2019). SciSpace. Retrieved from [Link]

-

Sirna–Mediated Knockdown of Optineurin in Rgc–5 Cells. (n.d.). IOVS | ARVO Journals. Retrieved from [Link]

-

An integrated proteo-transcriptomics approach reveals novel drug targets against multidrug resistant Escherichia coli. (2023). Frontiers. Retrieved from [Link]

-

Drug transporter (SLC) inhibition panel assay using drug substrates. (2025). protocols.io. Retrieved from [Link]

-

Effects of genetic variants in SLC22A2 organic cation transporter 2 and SLC47A1 multidrug and toxin extrusion 1 transporter on cisplatin-induced adverse events. (n.d.). ResearchGate. Retrieved from [Link]

-

Proteomic analysis of cell lines to identify the irinotecan resistance proteins. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Substrate-Dependent Trans-Stimulation of Organic Cation Transporter 2 Activity. (2021). MDPI. Retrieved from [Link]

-

PharmGKB summary: very important pharmacogene information for SLC22A1. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics. (2022). National Institutes of Health. Retrieved from [Link]

-

The effect of Oct4 knockdown by siRNA on the expression of surface... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 5. Drug-Drug Interactions at Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Expression Profiling of ABC Transporters in a Drug-Resistant Breast Cancer Cell Line Using AmpArray | Semantic Scholar [semanticscholar.org]

- 13. Knocking down Disease with siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A widespread role for SLC transmembrane transporters in resistance to cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Molecular modeling and ligand docking for solute carrier (SLC) transporters. | Semantic Scholar [semanticscholar.org]

- 22. Molecular modeling and ligand docking for solute carrier (SLC) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Molecular modeling and ligand docking for Solute Carrier (SLC) transporters - PMC [pmc.ncbi.nlm.nih.gov]